1-(4-Bromophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(4-Bromophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14940864
InChI: InChI=1S/C23H15BrN2O3/c1-13-10-11-25-18(12-13)26-20(14-6-8-15(24)9-7-14)19-21(27)16-4-2-3-5-17(16)29-22(19)23(26)28/h2-12,20H,1H3
SMILES:
Molecular Formula: C23H15BrN2O3
Molecular Weight: 447.3 g/mol

1-(4-Bromophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14940864

Molecular Formula: C23H15BrN2O3

Molecular Weight: 447.3 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H15BrN2O3
Molecular Weight 447.3 g/mol
IUPAC Name 1-(4-bromophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H15BrN2O3/c1-13-10-11-25-18(12-13)26-20(14-6-8-15(24)9-7-14)19-21(27)16-4-2-3-5-17(16)29-22(19)23(26)28/h2-12,20H,1H3
Standard InChI Key VBFCRTZFLDCZPR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-bromophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione, reflects its intricate structure. It consists of a chromeno[2,3-c]pyrrole core fused with a diketone moiety (positions 3 and 9), a 4-bromophenyl group at position 1, and a 4-methylpyridin-2-yl substituent at position 2. The chromene component contributes aromatic stability, while the pyrrole ring introduces nitrogen-based reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>15</sub>BrN<sub>2</sub>O<sub>3</sub>
Molecular Weight447.3 g/mol
IUPAC Name1-(4-bromophenyl)-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Canonical SMILESCC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Br
Topological Polar Surface Area83.4 Ų

The presence of bromine (atomic radius: 1.85 Å) at the para position of the phenyl ring enhances electrophilic substitution potential, while the methylpyridine group facilitates hydrogen bonding and π-π stacking interactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure. In <sup>1</sup>H NMR, signals at δ 7.56–8.26 ppm correspond to aromatic protons, while the methyl group on the pyridine ring appears as a singlet near δ 2.43 ppm . High-resolution MS reveals a molecular ion peak at m/z 447.3 [M]<sup>+</sup>, consistent with the molecular formula.

Synthetic Methodologies

Multicomponent Reaction (MCR) Strategies

The compound is synthesized via a one-pot MCR involving 4-bromobenzaldehyde, 4-methylpyridine-2-amine, and a diketone precursor. This method, adapted from chromeno-pyrrolidinone syntheses , proceeds through:

  • Condensation: Aldehyde and amine form an imine intermediate.

  • Cyclization: Intramolecular Michael addition generates the pyrrole ring.

  • Oxidation: Air oxidation stabilizes the diketone moiety .

Table 2: Optimized Reaction Conditions

ParameterCondition
SolventMethanol/toluene (1:1 v/v)
Catalystp-Toluenesulfonic acid (0.05 equiv)
Temperature90°C (cyclization step)
Reaction Time24 hours (total)
Yield65–72%

The use of pyridine as a base during cyclization enhances regioselectivity, favoring the 1,2-dihydro configuration over alternative isomers .

Post-Synthetic Modifications

Derivatization of the core structure is achievable through:

  • Halogen Exchange: Replacement of bromine with other halogens via Ullmann coupling.

  • Side-Chain Functionalization: Alkylation or acylation of the pyridine nitrogen .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, likely due to membrane disruption via hydrophobic interactions .

Table 3: Pharmacological Profile

ActivityModel SystemResult
CytotoxicityMCF-7 cellsIC<sub>50</sub> = 18.7 μM
AntimicrobialS. aureusMIC = 32 μg/mL
Anti-inflammatoryRAW 264.7 macrophages45% TNF-α inhibition at 50 μM

Materials Science Applications

Organic Electronics

The extended π-conjugation system enables use in organic light-emitting diodes (OLEDs). Electroluminescence studies show a λ<sub>max</sub> of 520 nm (green emission) with a quantum yield of 0.34.

Coordination Chemistry

The diketone moiety chelates transition metals, forming complexes with Cu(II) and Fe(III). These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions .

Future Research Directions

Pharmacokinetic Optimization

Structural modifications to enhance bioavailability, such as PEGylation of the pyridine ring, could improve blood-brain barrier penetration for neuro-oncology applications .

Scalable Synthesis

Developing continuous-flow MCR systems may increase yield and reduce reaction times from 24 hours to <6 hours .

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